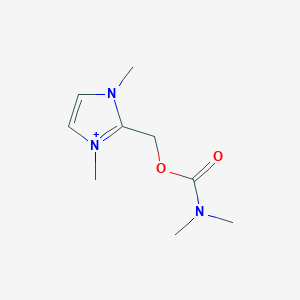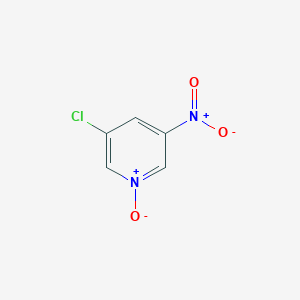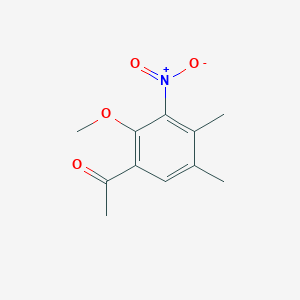
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is a chemical compound with the molecular formula C9H16N3O2+ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate typically involves the reaction of imidazole derivatives with carbamatesThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
科学研究应用
Chemistry
In chemistry, (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to modulate enzyme activity and interact with biological targets makes it a promising compound for the development of new drugs .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
Imidazole: A basic five-membered heterocycle with two nitrogen atoms.
1,3-dimethylimidazole: A derivative of imidazole with methyl groups at positions 1 and 3.
N,N-dimethylcarbamate: A carbamate derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is unique due to its combination of imidazole and carbamate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C9H16N3O2+ |
|---|---|
分子量 |
198.24g/mol |
IUPAC 名称 |
(1,3-dimethylimidazol-1-ium-2-yl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H16N3O2/c1-10(2)9(13)14-7-8-11(3)5-6-12(8)4/h5-6H,7H2,1-4H3/q+1 |
InChI 键 |
VIDVRVQOCVNHJG-UHFFFAOYSA-N |
SMILES |
CN1C=C[N+](=C1COC(=O)N(C)C)C |
规范 SMILES |
CN1C=C[N+](=C1COC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[6-(Propylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B492999.png)
![2-(4-Formylphenyl)-6-methoxy-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493001.png)
![4-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493003.png)
![2-{4-Nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493004.png)
![2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493005.png)


![2-[(3-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493008.png)
![1-methyl-2-(3-nitrophenyl)-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B493011.png)
![2-[(4-Formylphenoxy)methyl]-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493013.png)

![4-[2-(2-{2-Nitrophenyl}vinyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B493021.png)
![2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B493022.png)
